

The Quintessential Internal Standard: A Technical Guide to Posaconazole-d5 in Bioanalysis

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Compound of Interest

Compound Name: 1,3-Dioleoyl-2-palmitoylglycerol-d5

Cat. No.: B1156379

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This guide provides an in-depth exploration of Posaconazole-d5, a critical tool for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, the rationale behind its application, and detailed methodologies for its use in the quantitative bioanalysis of the potent antifungal agent, posaconazole.

Introduction: The Imperative for Precision in Therapeutic Drug Monitoring

Posaconazole is a broad-spectrum triazole antifungal agent with a critical role in the prophylaxis and treatment of invasive fungal infections, particularly in immunocompromised patient populations.[1][2] Its therapeutic efficacy is closely linked to plasma concentrations, necessitating precise and accurate therapeutic drug monitoring (TDM) to ensure optimal patient outcomes and minimize the risk of toxicity. This is where the stable isotope-labeled internal standard, Posaconazole-d5, becomes indispensable.

The core principle underpinning the use of Posaconazole-d5 is isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of the deuterated analog is added to

a biological sample at the initial stage of analysis.[3] Since Posaconazole-d5 is chemically identical to the non-labeled drug, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement during analysis.[4] By measuring the ratio of the native analyte to the isotopically labeled internal standard, any variations introduced during the analytical workflow are effectively nullified, leading to highly accurate and precise quantification.[3]

Physicochemical Properties of Posaconazole-d5

A thorough understanding of the physicochemical properties of an internal standard is paramount for its effective implementation in analytical methodologies.

Property	Value	Source
Formal Name	4-(4-(4-(4-(((3R,5R)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-2-((2S,3S)-2-hydroxypentan-3-yl-4,4,5,5,5-d5)-2,4-dihydro-3H-1,2,4-triazol-3-one	[1][2]
CAS Number	2649530-57-2	[1][2]
Molecular Formula	C ₃₇ H ₃₇ D ₅ F ₂ N ₈ O ₄	[1][2]
Formula Weight	705.8	[1][2][5]
Purity	≥98% deuterated forms (d1-d5)	[1][2]
Formulation	A solid	[1][2]
Solubility	Soluble in Acetonitrile	[1][2]

The Rationale for Deuterium Labeling

The substitution of five hydrogen atoms with deuterium in the pentyl side chain of posaconazole imparts a 5-dalton mass shift. This seemingly minor modification is the cornerstone of its utility as an internal standard in mass spectrometry. The increased mass allows the mass spectrometer to readily differentiate between the analyte (posaconazole) and the internal standard (Posaconazole-d5), while their near-identical chromatographic behavior ensures they co-elute.[4] This co-elution is critical for the accurate correction of matrix effects, which are a common challenge in the analysis of complex biological matrices such as plasma and serum.[4][6]

Experimental Protocol: Quantification of Posaconazole in Human Plasma using LC-MS/MS

The following protocol outlines a typical workflow for the quantification of posaconazole in human plasma using Posaconazole-d5 as an internal standard. This method is based on the principles of liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[3][7]

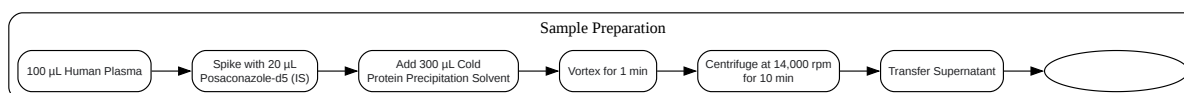
Materials and Reagents

- Posaconazole analytical standard
- Posaconazole-d5 internal standard
- Human plasma (blank)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

Sample Preparation

The "dilute-and-shoot" or protein precipitation method is a common and straightforward approach for sample preparation in this context.[7]

- Spiking: To 100 μL of human plasma, add 20 μL of a working solution of Posaconazole-d5 (e.g., 500 ng/mL in acetonitrile).
- Protein Precipitation: Add 300 μL of cold protein precipitation solvent to the plasma sample.
- Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
- Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.



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Caption: Workflow for plasma sample preparation.

LC-MS/MS Conditions

The following are representative LC-MS/MS parameters. Method optimization is crucial for achieving the desired sensitivity and chromatographic resolution.

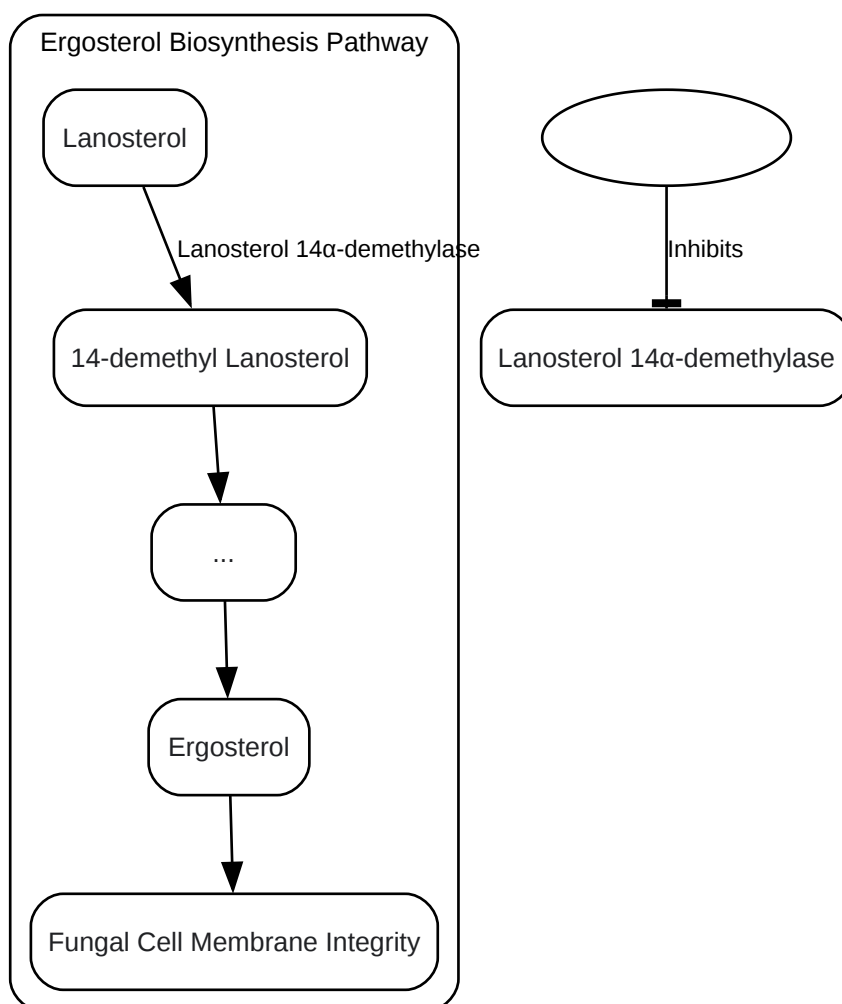
- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient Elution: A gradient from a low to a high percentage of Mobile Phase B is typically employed to ensure good separation and peak shape.
- Flow Rate: 0.3-0.5 mL/min.
- Injection Volume: 5-10 μ L.
- Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Posaconazole: $[M+H]^+$ \rightarrow fragment ions
 - Posaconazole-d5: $[M+D]^+$ \rightarrow fragment ions

The specific m/z transitions for the precursor and product ions would need to be optimized for the specific instrument used.

Mechanism of Action of Posaconazole and its Relevance to TDM

Posaconazole exerts its antifungal effect by inhibiting the enzyme lanosterol 14 α -demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[1][2] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.



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